molecular formula C21H22ClN7O2 B11188150 N,N'-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(iminobenzene-3,1-diyl)]dipropanamide

N,N'-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(iminobenzene-3,1-diyl)]dipropanamide

Cat. No.: B11188150
M. Wt: 439.9 g/mol
InChI Key: FFYCMTYPQQIWDY-UHFFFAOYSA-N
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Description

N-[3-({4-CHLORO-6-[(3-PROPANAMIDOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with chloro and propanamidophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({4-CHLORO-6-[(3-PROPANAMIDOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the sequential nucleophilic substitution of cyanuric chloride with appropriate amines and other nucleophiles . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and continuous monitoring of reaction parameters. The intermediates and final product are typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-({4-CHLORO-6-[(3-PROPANAMIDOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chloro group in the triazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.

Scientific Research Applications

N-[3-({4-CHLORO-6-[(3-PROPANAMIDOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-({4-CHLORO-6-[(3-PROPANAMIDOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-({4-CHLORO-6-[(3-PROPANAMIDOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22ClN7O2

Molecular Weight

439.9 g/mol

IUPAC Name

N-[3-[[4-chloro-6-[3-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide

InChI

InChI=1S/C21H22ClN7O2/c1-3-17(30)23-13-7-5-9-15(11-13)25-20-27-19(22)28-21(29-20)26-16-10-6-8-14(12-16)24-18(31)4-2/h5-12H,3-4H2,1-2H3,(H,23,30)(H,24,31)(H2,25,26,27,28,29)

InChI Key

FFYCMTYPQQIWDY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=CC=C3)NC(=O)CC

Origin of Product

United States

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